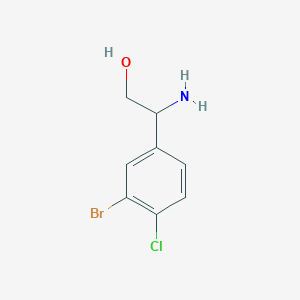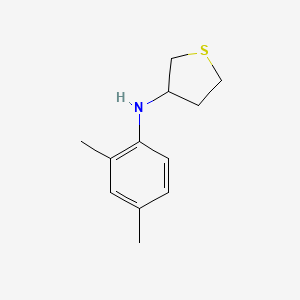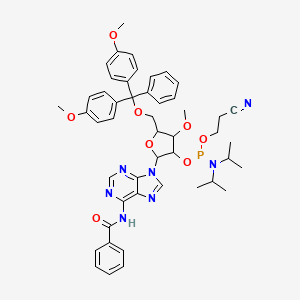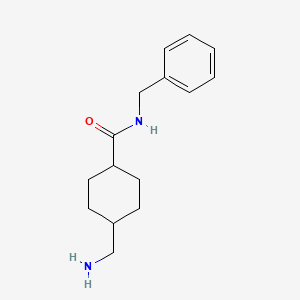
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with a methoxypropan-2-yl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine typically involves the reaction of 3,3,5-trimethylcyclohexanone with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, which facilitates the reduction of the ketone to the corresponding amine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxypropan-2-ol: A simpler compound with similar functional groups but lacking the cyclohexane ring.
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of the target compound.
N-(1-methoxypropan-2-yl)-6-methyl aniline: A structurally related compound with different substitution patterns
Uniqueness
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine is unique due to its specific combination of functional groups and the presence of the cyclohexane ring.
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-10-6-12(8-13(3,4)7-10)14-11(2)9-15-5/h10-12,14H,6-9H2,1-5H3 |
Clave InChI |
WKXDJQJXMDXLBS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)NC(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)










![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)
